Pentaamminechlororuthenium(III) chloride has been investigated as a potential catalyst for various chemical reactions. Studies have shown its effectiveness in:
Research suggests potential applications of pentaamminechlororuthenium(III) chloride in material science, including:
While research is ongoing, some studies have explored the potential of pentaamminechlororuthenium(III) chloride in biomedical applications, such as:
Pentaamminechlororuthenium dichloride is a coordination complex with the chemical formula . This compound is characterized by its yellow, water-soluble solid form and is notable for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications. The structure features a ruthenium center coordinated by five ammonia molecules and one chloride ion, with two additional chloride ions outside the coordination sphere, balancing the positive charge of the complex cation .
Research into the biological activity of pentaamminechlororuthenium dichloride has highlighted its potential applications in medicine, particularly in cancer treatment. The compound interacts with biomolecules and has been studied for its effects on cellular processes. Specifically, it targets the transplasmalemma electron transport system of animal cells, acting as an electron acceptor and influencing electron transport across cell membranes .
Pentaamminechlororuthenium dichloride can be synthesized through several methods:
Studies have examined the interactions of pentaamminechlororuthenium dichloride with various biomolecules and ligands. Its ability to undergo ligand substitution reactions allows it to form new complexes that may exhibit different biological activities or catalytic properties. These interactions are crucial for understanding its potential therapeutic applications and reactivity in chemical processes .
Several compounds are structurally similar to pentaamminechlororuthenium dichloride, including:
Pentaamminechlororuthenium dichloride is unique due to its specific chemical properties, stability, and reactivity profile compared to its rhodium, cobalt, and iridium counterparts. This uniqueness makes it particularly valuable for specific applications in research and industry .
The synthesis of [RuCl(NH₃)₅]Cl₂ typically begins with ruthenium(III) chloride (RuCl₃) as the precursor. A widely adopted method involves reductive amination using hydrazine hydrate (N₂H₄·H₂O) in aqueous media. The reaction proceeds via the following stoichiometry:
$$
\text{RuCl}3 + 4\text{N}2\text{H}4 \rightarrow [\text{Ru(NH}3)_5\text{Cl}]^{2+} + \text{by-products}
$$
Key steps include:
Table 1: Comparative Synthetic Methods
Starting Material | Reagents | Yield (%) | Purity | Reference |
---|---|---|---|---|
RuCl₃ | Hydrazine hydrate | 46 | 95% (HPLC) | |
[Ru(NH₃)₅N₂]Cl₂ | HCl | 34 | 99% (NMR) | |
K₂[RuCl₅(H₂O)] | NH₄OH | 28 | 90% (EA) |
The chloride ligand in [RuCl(NH₃)₅]²⁺ is labile, enabling substitution reactions. Kinetic studies reveal an associative mechanism for ligand exchange, as evidenced by negative activation volumes (ΔV‡ = -13.6 to -18.0 cm³/mol) and entropies (ΔS‡ = -108 to -132 J/K·mol). Notable substitutions include:
Purification often involves cation-exchange chromatography (e.g., Sephadex QAE-A25) to isolate the chloride salt. Crystallization from 2-methoxyethanol/water mixtures yields orthorhombic crystals with a = 10.042 Å, b = 14.104 Å, c = 6.327 Å. The structure features a distorted octahedral geometry with Ru–Cl = 2.374 Å and Ru–NH₃ = 2.096–2.119 Å.
Table 2: Structural and Synthetic Comparison
Complex | Geometry | Synthetic Route | Stability |
---|---|---|---|
[Ru(NH₃)₆]Cl₃ | Octahedral | Direct ammoniation of RuCl₃ | High in air |
[Ru(NH₃)₅(N₂)]Cl₂ | C₄v symmetry | NaN₃ substitution on [RuCl(NH₃)₅]²⁺ | Moderate in H₂O |
[(NH₃)₅Ru(μ-O)Ru(NH₃)₅]⁵⁺ | Dinuclear | Oxidative coupling of [Ru(NH₃)₅(H₂O)]³⁺ | Low in acid |
The higher stability of [RuCl(NH₃)₅]²⁺ compared to osmate analogs arises from stronger π-backbonding from Ru(III) to NH₃.
Pentaamminechlororuthenium dichloride undergoes reversible one-electron redox transitions between Ru(III) and Ru(II) states. Cyclic voltammetry in aqueous solutions reveals a well-defined Ru(III/II) couple at 0.74 V vs. SHE (Standard Hydrogen Electrode) in acidic media, attributed to the $$[Ru(NH3)5Cl]^{3+/2+}$$ system [2] [3]. The reversibility is evidenced by:
Comparisons with analogous complexes highlight ligand effects. For example, replacing the chloro ligand with ethylenediaminetetraacetate (edta) shifts the Ru(III/II) potential to 0.57 V [2], while tetraammine derivatives exhibit a 1.40 V separation between metal-centered and ligand-centered redox events [2]. This disparity reflects stronger π-backbonding in ammine ligands, stabilizing Ru(II) states [2].
Ligand substitution kinetics in pentaamminechlororuthenium dichloride follow inner- and outer-sphere mechanisms depending on the entering ligand:
Ligand (X) | Rate Constant ($$k$$, dm³ mol⁻¹ s⁻¹) | Mechanism |
---|---|---|
Fluoride | $$3.3 \times 10^{-2}$$ | Inner-sphere [4] |
Chloride | $$18.0 \times 10^{-2}$$ | Inner-sphere [4] |
Bromide | $$1.2 \times 10^{-1}$$ | Outer-sphere [4] |
Iodide | $$2.5 \times 10^{-1}$$ | Outer-sphere [4] |
Inner-sphere pathways dominate for smaller, harder ligands (F⁻, Cl⁻), involving associative interchange ($$I_a$$) with activation parameters $$\Delta H^\ddagger = 29.4 \, \text{kJ mol}^{-1}$$ and $$\Delta S^\ddagger = -120 \, \text{J K}^{-1} \, \text{mol}^{-1}$$ [4]. In contrast, softer ligands (Br⁻, I⁻) proceed via outer-sphere electron transfer, characterized by higher entropy ($$\Delta S^\ddagger = -50 \, \text{J K}^{-1} \, \text{mol}^{-1}$$) and lower activation enthalpy ($$\Delta H^\ddagger = 47.1 \, \text{kJ mol}^{-1}$$) [4].
Hydrolysis of $$[Ru(NH3)5Cl]^{2+}$$ is pH-dependent:
Hydrolysis rates increase with chloride ion concentration due to ligand labilization. For example, in 1 M KCl, 95% of $$[Ru(NH3)5Cl]^{2+}$$ hydrolyzes within 2 hours at 25°C, compared to <10% in chloride-free solutions [5].
Electronic spectra of pentaamminechlororuthenium dichloride reveal oxidation-state-dependent transitions:
Reduction to Ru(II) increases metal-ligand covalency, shifting LMCT bands bathochromically by ~30 nm compared to Ru(III) [2]. These transitions are absent in non-π-acidic ligands like edta, underscoring the role of ammine ligands in modulating electronic structure [2].
Irritant